ODM-203 vs Lucitanib: Equipotent Pan-FGFR/Pan-VEGFR Biochemical Inhibition Across All Seven Family Members
In a standard radiometric biochemical assay performed within the same study, ODM-203 inhibited all seven FGFR and VEGFR family kinases with IC50 values between 5 and 35 nM, demonstrating equipotent pan-family coverage. In contrast, lucitanib showed a highly skewed inhibition profile: while it potently inhibited VEGFR2 (IC50 9 nM), its activity against FGFR2 (186 nM), FGFR3 (253 nM), and FGFR4 (>1,000 nM) was markedly weaker [1]. The FGFR1/FGFR2 potency ratio was 1:1 for ODM-203 versus 1:5 for lucitanib, quantifying the superior intra-family balance [1].
| Evidence Dimension | Biochemical IC50 against recombinant FGFR and VEGFR family kinases (nM) |
|---|---|
| Target Compound Data | ODM-203: FGFR1=11, FGFR2=16, FGFR3=6, FGFR4=35, VEGFR1=26, VEGFR2=9, VEGFR3=5 nM |
| Comparator Or Baseline | Lucitanib: FGFR1=58, FGFR2=186, FGFR3=253, FGFR4=>1,000, VEGFR1=162, VEGFR2=9, VEGFR3=34 nM |
| Quantified Difference | ODM-203 is 11.6-fold more potent at FGFR2 (16 vs 186 nM), 42-fold at FGFR3 (6 vs 253 nM), >28-fold at FGFR4 (35 vs >1,000 nM), and 6.2-fold at VEGFR1 (26 vs 162 nM); equally potent at VEGFR2 (9 vs 9 nM) |
| Conditions | Standard radiometric kinase assay; each IC50 value is the mean of at least three independent experiments with three repetitions; recombinant kinase proteins |
Why This Matters
This head-to-head evidence demonstrates that ODM-203 provides true equipotent coverage of the entire FGFR and VEGFR families—a quantitatively verified property that lucitanib does not possess—making ODM-203 uniquely suited for tumour models where multiple FGFR subtypes or compensatory VEGFR signalling are implicated.
- [1] Holmström TH, Moilanen A-M, Ikonen T, et al. Table 1A. IC50 values of ODM-203 and lucitanib for FGFR and VEGFR families determined using a standard radiometric assay. Mol Cancer Ther. 2019;18(1):28–38. doi:10.1158/1535-7163.MCT-18-0204. (View-large at https://aacrjournals.org/view-large/8627057). View Source
